molecular formula C4H9Br B133212 1-Bromobutane CAS No. 109-65-9

1-Bromobutane

Cat. No.: B133212
CAS No.: 109-65-9
M. Wt: 137.02 g/mol
InChI Key: MPPPKRYCTPRNTB-UHFFFAOYSA-N
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Description

1-Bromobutane, also known as butyl bromide, is an organobromine compound with the chemical formula CH₃(CH₂)₃Br. It is a colorless liquid, although impure samples may appear yellowish. This compound is insoluble in water but soluble in organic solvents. It is primarily used as a source of the butyl group in organic synthesis .

Mechanism of Action

Target of Action

1-Bromobutane, also known as Butyl Bromide, is a primary alkyl halide . It primarily targets the hydroxyl group (-OH) in organic compounds during reactions . The hydroxyl group plays a crucial role in the reaction mechanism of this compound, acting as a leaving group .

Mode of Action

This compound operates through a bimolecular nucleophilic substitution (SN2) reaction mechanism . The reaction begins when a strong acid, such as sulfuric acid, protonates the hydroxyl group, transforming it into a better leaving group . This protonation converts the weakly basic hydroxyl group into a good leaving group, allowing it to leave as neutral water . The bromide ion then substitutes the hydroxyl group, resulting in the formation of this compound .

Biochemical Pathways

The biochemical pathway of this compound primarily involves the SN2 reaction mechanism . This mechanism is characterized by a one-step process where both the nucleophile and the organic reactant participate in the rate-determining step . The reaction leads to the inversion of the configuration at the carbon atom that was attached to the leaving group .

Pharmacokinetics

It’s known that this compound is a colorless liquid that is insoluble in water but soluble in organic solvents . This solubility profile may influence its absorption and distribution in an organism.

Result of Action

The primary result of this compound’s action is the formation of a new compound through the substitution of a hydroxyl group with a bromide ion . This reaction is commonly used in organic synthesis as an alkylating agent . When combined with magnesium metal in dry ether, it forms a Grignard reagent, which is used to attach butyl groups to various substrates .

Action Environment

The efficacy and stability of this compound’s action can be influenced by several environmental factors. For instance, the reaction requires a strong acid to protonate the hydroxyl group . The temperature also plays a crucial role, as the reaction of the formation of this compound is slow and occurs at boiling temperature . Furthermore, the solvent used can affect the reaction rate of SN1 reactions .

Biochemical Analysis

Biochemical Properties

1-Bromobutane is a primary haloalkane, making it prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .

Cellular Effects

It has been shown that this compound reacts quickly with hepatic glutathione (GSH) leading to its rapid depletion . This can cause liver damage and has been shown to increase serum levels of alanine aminotransferase and aspartate aminotransferase .

Molecular Mechanism

In this process, an alkyl group from this compound is transferred to another molecule . This can lead to changes in the structure and function of the target molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in reactions under controlled conditions . The effects of this compound can change over time depending on the conditions of the experiment . For example, the reaction of this compound with other substances can lead to the formation of new compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at different dosages . For example, in a study conducted on mice, animals were exposed to this compound vapor at target concentrations of 0 (clean air), 125, 250 or 500 ppm (v/v) for 6 hours/day, 5 days/week for 2 years (104 weeks) .

Metabolic Pathways

It is known that this compound can react with other substances in the body, such as glutathione, leading to its depletion .

Transport and Distribution

Due to its lipophilic nature, it is likely that this compound can easily cross cell membranes .

Subcellular Localization

Given its lipophilic nature and small size, it is likely that this compound can diffuse freely across cell membranes and distribute throughout the cell .

Preparation Methods

1-Bromobutane can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromobutane undergoes various chemical reactions, primarily due to its nature as a primary alkyl halide:

  • Substitution Reactions (S_N2): : It is prone to bimolecular nucleophilic substitution reactions. For example, reacting with sodium cyanide (NaCN) yields butanenitrile (n-butyl cyanide). [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{NaCN} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{CN} + \text{NaBr} ]

  • Formation of Grignard Reagents: : When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates . [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{MgBr} ]

  • Reduction: : It can be reduced to butane using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{LiAlH}_4 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{H} + \text{LiBr} + \text{AlH}_3 ]

Comparison with Similar Compounds

1-Bromobutane can be compared with other alkyl halides:

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

1-bromobutane
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InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3
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InChI Key

MPPPKRYCTPRNTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCBr
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Molecular Formula

C4H9Br
Record name 1-BROMOBUTANE
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DSSTOX Substance ID

DTXSID6021903
Record name 1-Bromobutane
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Molecular Weight

137.02 g/mol
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Physical Description

1-bromobutane appears as a clear colorless liquid. Flash point 65 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless to pale straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

214 °F at 760 mmHg (USCG, 1999), 101.3 °C at 760 mm Hg
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Flash Point

65 °F (USCG, 1999), 18 °C, 65 °F (18 °C) (Open cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone, In water, 8.69X10+2 mg/L at 25 °C
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Density

1.276 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2686 at 25 °C/4 °C
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Vapor Density

4.72 (Air= 1)
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Vapor Pressure

77.55 mmHg (USCG, 1999), 42.0 [mmHg], 41.97 mm Hg at 25 °C
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Color/Form

Colorless to pale straw-colored liquid

CAS No.

109-65-9
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Melting Point

-170 °F (USCG, 1999), -112 °C, Heat fusion at melting point = 6.6944X10+6 J/kmol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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